N-(3-aminopropyl)-4-methylbenzamide

Übersicht

Beschreibung

Compounds with an “N-(3-aminopropyl)” group are often used in the synthesis of various polymers and other complex organic molecules . The “4-methylbenzamide” part suggests that this compound has a benzene ring, which is a common feature in many organic compounds.

Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzene ring attached to an amide group, with a three-carbon chain leading to an amine group .Chemical Reactions Analysis

Again, while specific reactions involving “N-(3-aminopropyl)-4-methylbenzamide” are not available, compounds with similar functional groups can participate in a variety of reactions. For example, the amine group can act as a nucleophile in substitution reactions, and the amide group can be hydrolyzed under acidic or basic conditions .Wissenschaftliche Forschungsanwendungen

Cancer Treatment Research

N-(3-aminopropyl)-4-methylbenzamide, under the derivative name AZD4877, has been identified as a potential anticancer agent. This compound is a kinesin spindle protein (KSP) inhibitor, exhibiting significant biochemical potency. It arrests cells in mitosis, leading to the formation of a monopolar spindle phenotype characteristic of KSP inhibition, and ultimately induces cellular death. Additionally, it has shown a favorable pharmacokinetic profile and noteworthy in vivo efficacy, supporting its potential as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

DNA Repair Mechanism Studies

Studies involving 3-Aminobenzamide, a related compound, have explored its role in DNA repair mechanisms. It was used to demonstrate a regulatory role for poly(ADP-ribose) during the late stage of DNA repair. However, the results were complex, with varying outcomes at different concentrations, leading to inconclusive evidence for a specific regulatory role of poly(ADP-ribose) in DNA repair (Cleaver et al., 1985).

Cellular Effects and DNA Damage Repair

Research on 3-Aminobenzamide also showed its potential in altering the toxic and transforming effects of certain chemicals on cells. This compound enhanced the toxic effects of ethyl methanesulfonate and methyl methanesulfonate, underlining the importance of poly ADP-ribosyl synthetase in the repair of DNA damage and chemical induction of transformation in vitro (Lubet et al., 1984).

Development of Novel Compounds for Therapeutic Applications

In the context of developing new therapeutic agents, the structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide has been characterized. This compound is significant for its possession of an N,O-bidentate directing group, which is potentially suitable for metal-catalyzed C–H bond functionalization reactions, a crucial aspect in drug development (Al Mamari & Al Lawati, 2019).

Metabolic Conversion and Stability Analysis

The stability and metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds have been studied. These findings are relevant for understanding the stability of metabolically-generated N-(hydroxymethyl) compounds and their potential applications in medicinal chemistry (Ross et al., 1983).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(3-aminopropyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-3-5-10(6-4-9)11(14)13-8-2-7-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDMWQWWHOPJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-4-methylbenzamide | |

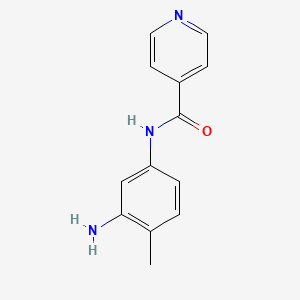

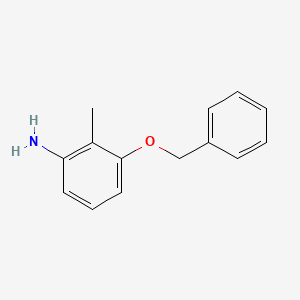

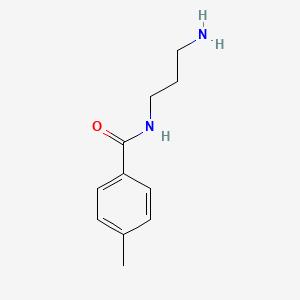

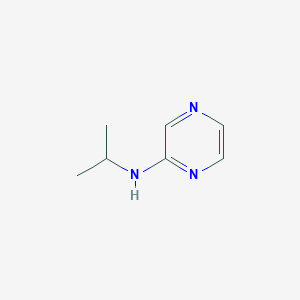

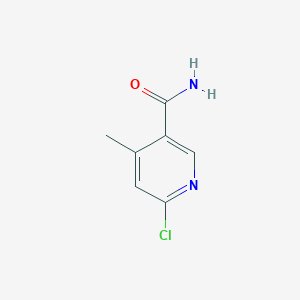

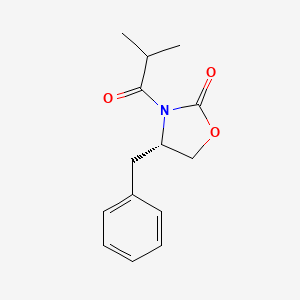

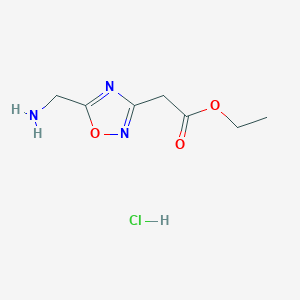

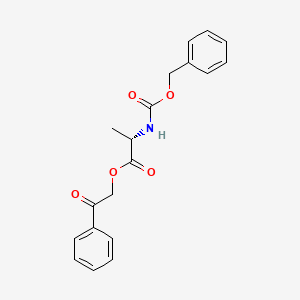

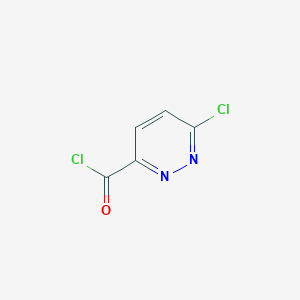

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(methylthio)phenyl]thiourea](/img/structure/B3148588.png)

![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3148613.png)

![2-[(2-Chloroacetyl)(methyl)amino]acetic acid](/img/structure/B3148636.png)